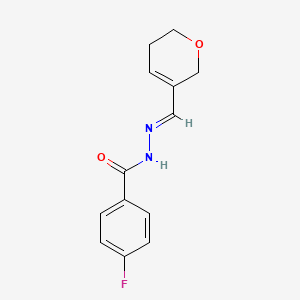
N~2~-(4-methoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-(4-methoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide, commonly known as MMG, is a synthetic compound that has been widely used in scientific research. MMG belongs to the class of glycine transporter inhibitors and has been found to have potential therapeutic applications in various disorders.
作用機序
MMG exerts its pharmacological effects by inhibiting the glycine transporter, which is responsible for the reuptake of glycine from the synaptic cleft. By inhibiting glycine reuptake, MMG increases the concentration of glycine in the synaptic cleft, which enhances the activation of NMDA receptors and GABA receptors, leading to the modulation of neuronal excitability and neurotransmission.
Biochemical and Physiological Effects:
MMG has been found to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of neuronal excitability, and the reduction of inflammation. MMG has also been found to enhance the expression of neurotrophic factors, which are essential for the growth and survival of neurons.
実験室実験の利点と制限
One of the major advantages of using MMG in lab experiments is its potency and specificity in inhibiting the glycine transporter. MMG has also been found to have minimal toxicity and side effects, making it a safe and reliable compound for scientific research. However, one of the limitations of using MMG is its poor solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics in vivo.
将来の方向性
There are several future directions for the research on MMG, including the development of new derivatives with improved pharmacological properties, the investigation of its potential therapeutic applications in other disorders, and the elucidation of its molecular mechanism of action. Furthermore, the development of new methods for the synthesis and purification of MMG may also enhance its potential for scientific research and drug development.
Conclusion:
In conclusion, MMG is a synthetic compound that has been extensively studied in scientific research due to its potential therapeutic applications in various disorders. MMG exerts its pharmacological effects by inhibiting the glycine transporter, leading to the modulation of neuronal excitability and neurotransmission. MMG has various biochemical and physiological effects, and its use in lab experiments has several advantages and limitations. There are several future directions for the research on MMG, which may enhance its potential for scientific research and drug development.
合成法
MMG is synthesized through a multistep process, which involves the reaction of N-methylglycine with 4-methoxybenzaldehyde, followed by the addition of methylsulfonyl chloride. The final product is then purified through recrystallization to obtain a white crystalline solid with a melting point of 148-150°C.
科学的研究の応用
MMG has been extensively studied in scientific research due to its potential therapeutic applications in various disorders, including neuropathic pain, epilepsy, and schizophrenia. MMG has been found to exhibit potent anticonvulsant and analgesic properties in animal models, making it a promising candidate for the development of new drugs for the treatment of these disorders.
特性
IUPAC Name |
2-(4-methoxy-N-methylsulfonylanilino)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4S/c1-12-11(14)8-13(18(3,15)16)9-4-6-10(17-2)7-5-9/h4-7H,8H2,1-3H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJZPVSSJJJLLQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN(C1=CC=C(C=C1)OC)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


amino]acetyl}oxy)-3-nitrobenzenecarboximidamide](/img/structure/B5773347.png)
![dimethyl 5-[(cyclobutylcarbonyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5773358.png)
![N-[1-(aminocarbonyl)-2-phenylvinyl]-5-bromo-2-furamide](/img/structure/B5773362.png)
![2-(4-methoxybenzyl)-8,9-dimethyl-7-[2-(4-morpholinyl)ethyl]-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5773364.png)

![2-methyl-N-[5-(propylthio)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5773377.png)



![6-chloro-7-[(2,6-difluorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5773400.png)


![2-chloro-N-[4-(5-chloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylphenyl]benzamide](/img/structure/B5773434.png)